4-hydroxy-5-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-phenyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
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Overview
Description
5-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2-PHENYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is fused with various functional groups, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2-PHENYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE typically involves multi-step organic reactions One common method involves the condensation of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-performance liquid chromatography (HPLC) and other purification techniques would be essential to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2-PHENYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2-PHENYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2-PHENYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Imidazole Derivatives: Exhibit a broad range of chemical and biological properties, such as antibacterial and antifungal activities.
Uniqueness
What sets 5-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2-PHENYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE apart is its unique combination of functional groups and the pyrido[2,3-d]pyrimidine core, which provides a versatile platform for various chemical modifications and biological activities.
Properties
Molecular Formula |
C23H21N3O4 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
5-(3-methoxy-4-prop-2-enoxyphenyl)-2-phenyl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C23H21N3O4/c1-3-11-30-17-10-9-15(12-18(17)29-2)16-13-19(27)24-22-20(16)23(28)26-21(25-22)14-7-5-4-6-8-14/h3-10,12,16H,1,11,13H2,2H3,(H2,24,25,26,27,28) |
InChI Key |
IXOADLRRXGZYEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)NC3=C2C(=O)NC(=N3)C4=CC=CC=C4)OCC=C |
Origin of Product |
United States |
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